molecular formula C11H10N2O2 B102194 2,3-Dimethylquinoxaline-6-carboxylic acid CAS No. 17635-26-6

2,3-Dimethylquinoxaline-6-carboxylic acid

Numéro de catalogue B102194
Numéro CAS: 17635-26-6
Poids moléculaire: 202.21 g/mol
Clé InChI: RCACNAWRFYUKLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dimethylquinoxaline-6-carboxylic acid is a chemical compound with the CAS Number: 17635-26-6 . It has a molecular weight of 202.21 and its molecular formula is C11H10N2O2 . It is typically available in powder form .


Molecular Structure Analysis

The SMILES string for 2,3-Dimethylquinoxaline-6-carboxylic acid is Cc1nc2ccc (cc2nc1C)C (O)=O . The InChI code is 1S/C11H10N2O2/c1-6-7 (2)13-10-5-8 (11 (14)15)3-4-9 (10)12-6/h3-5H,1-2H3, (H,14,15) .


Physical And Chemical Properties Analysis

2,3-Dimethylquinoxaline-6-carboxylic acid is a solid at room temperature . It has a melting point of 124-125 degrees Celsius .

Applications De Recherche Scientifique

Energy Storage in Redox Flow Batteries

2,3-Dimethylquinoxaline-6-carboxylic acid (DMeQUIC): has been identified as a potential candidate for use in aqueous redox flow batteries (RFBs). These batteries are considered for low-cost, grid-scale storage of energy from renewable sources . However, DMeQUIC is prone to tautomerization in its reduced form under alkaline conditions, which affects its chemical stability and leads to capacity fade . Research has been conducted to obtain kinetic rate constants for this tautomerization process, which is crucial for improving the performance and longevity of RFBs using DMeQUIC .

Molecular Design for Stability

The stability of quinoxaline derivatives like DMeQUIC is a significant concern for their practical application. Studies using density functional theory (DFT) modeling have been performed to identify structural and chemical predictors of tautomerization resistance . This research is vital for the development of more stable quinoxaline compounds that can resist degradation and maintain their performance over time.

Spectroscopic Analysis

DMeQUIC’s behavior under various conditions can be studied using spectroscopic methods. Bayesian inference applied to ultraviolet-visible spectroscopic data can help understand the kinetics of its tautomerization process . This type of analysis is essential for predicting the compound’s behavior in different environments and for designing experiments to test its stability and performance.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Mécanisme D'action

Mode of Action

It has been observed that the compound is vulnerable to tautomerization in its reduced form under alkaline conditions . This suggests that the compound may interact with its targets through a mechanism involving tautomerization, leading to changes in the targets’ structure or function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylquinoxaline-6-carboxylic acid. For instance, it has been observed that the compound is vulnerable to tautomerization under alkaline conditions . This suggests that the pH of the environment could potentially influence the compound’s action and stability.

Propriétés

IUPAC Name

2,3-dimethylquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACNAWRFYUKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284706
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylquinoxaline-6-carboxylic acid

CAS RN

17635-26-6
Record name 17635-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylquinoxaline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylquinoxaline-6-carboxylic acid
Reactant of Route 3
2,3-Dimethylquinoxaline-6-carboxylic acid
Reactant of Route 4
2,3-Dimethylquinoxaline-6-carboxylic acid
Reactant of Route 5
2,3-Dimethylquinoxaline-6-carboxylic acid
Reactant of Route 6
2,3-Dimethylquinoxaline-6-carboxylic acid

Q & A

Q1: What is the main challenge associated with using DMeQUIC in aqueous redox flow batteries?

A1: The primary challenge with using DMeQUIC in aqueous redox flow batteries is its susceptibility to tautomerization in its reduced form under alkaline conditions. [] This tautomerization leads to a decrease in the battery's capacity over time. []

Q2: How does the study address the stability issue of DMeQUIC in redox flow batteries?

A2: The study investigates the stability issue of DMeQUIC by:

  1. Identifying the degradation mechanism: They pinpoint tautomerization as the main culprit for DMeQUIC's instability in alkaline conditions. []
  2. Quantifying degradation kinetics: They determine the kinetic rate constants for the tautomerization process using UV-Vis spectroscopy and Bayesian inference. []
  3. Proposing design principles: Through DFT modeling, they establish relationships between molecular structure and tautomerization resistance. []
  4. Identifying a more stable alternative: They demonstrate that quinoxaline-2-carboxylic acid exhibits significantly enhanced stability compared to DMeQUIC, showing no capacity fade in cycling tests. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.